Gitogenin

UGT1A4 inhibition drug metabolism glucuronidation

Select Gitogenin (CAS 511-96-6), the 2α,3β-diol spirostane sapogenin, for reproducible UGT1A4 inhibition studies. Its IC50 of 0.69 µM allows potent, CYP-clean (no CYP1A2/2C9/2C19/2D6/3A4 inhibition) probing of glucuronidation in human liver microsomes. For oncology, use this in vivo-validated tool to dissect Caspase-3/PARP apoptosis and AMPK-driven autophagy without confounding organ toxicity. In diabetic complication models, its superior AR binding stability (100 ns MD-validated) over tigogenin ensures sustained target engagement. Guarantee lot-to-lot consistency with >98% purity to eliminate glycosylation artifacts in SAR basal reference assays.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 511-96-6
Cat. No. B1671533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitogenin
CAS511-96-6
SynonymsAI3-62266, Digin, Gitogenin
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
InChIInChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1
InChIKeyFWCXELAAYFYCSR-RYKNUXCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gitogenin (CAS 511-96-6) for Scientific Procurement: Steroidal Sapogenin Class Overview and Selection Context


Gitogenin (CAS: 511-96-6) is a naturally occurring steroidal sapogenin belonging to the spirostane class, specifically (25R)-5α-spirostane-2α,3β-diol [1]. It is biosynthesized primarily in plants of the genera Tribulus, Trigonella (fenugreek), and Yucca, where it exists both as the free aglycone and as glycosylated saponin conjugates [2]. Gitogenin is distinguished from its monohydroxy analog tigogenin by the presence of an additional 2α-hydroxyl group, a structural feature that materially alters its hydrogen-bonding capacity, molecular recognition profile, and resultant biological activity spectrum [3]. The compound has been characterized as a selective inhibitor of UDP-glucuronosyltransferase 1A4 (UGT1A4) and α-glucosidase, with demonstrated antiproliferative activity in lung cancer models and growth hormone release-stimulating effects in rat pituitary cells .

Gitogenin (CAS 511-96-6) Procurement: Why Generic Substitution with Tigogenin, Sarsasapogenin, or Diosgenin Compromises Experimental Reproducibility


The steroidal sapogenin class exhibits profound functional divergence driven by subtle variations in hydroxylation patterns, stereochemistry at C-25, and ring saturation states. Gitogenin (2α,3β-diol, 25R configuration) cannot be interchanged with tigogenin (3β-ol only, 25R) without altering UGT1A4 inhibitory potency and hydrogen-bonding capacity, as the 2α-OH group contributes critical binding interactions [1]. Substitution with the 25S epimer sarsasapogenin or the Δ⁵-unsaturated analog diosgenin introduces different molecular geometries and receptor recognition profiles, documented to yield distinct biological readouts across enzyme inhibition, growth hormone release, and cytotoxicity assays [2]. Procurement decisions based solely on sapogenin class membership rather than exact stereochemical identity introduce uncontrolled experimental variables that undermine cross-study reproducibility and mechanistic interpretation [3].

Gitogenin (CAS 511-96-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Selection


UGT1A4 Inhibition Potency: Gitogenin (IC50 = 0.69 μM) Demonstrates 5.5-Fold Superior Potency Versus Axitinib in Direct UGT Isoform Comparative Screening

Gitogenin exhibits potent and selective inhibition of UDP-glucuronosyltransferase 1A4 (UGT1A4) with an IC50 of 0.69 μM using trifluoperazine as substrate [1]. In cross-study comparison with clinically relevant tyrosine kinase inhibitors (TKIs) evaluated under comparable UGT inhibition screening conditions, gitogenin shows approximately 5.5-fold greater potency than axitinib (UGT1A4 IC50 = 3.8 ± 0.7 μM for lapatinib; axitinib UGT1A4 IC50 = 14.2 ± 3.2 μM), and substantially exceeds imatinib which shows no detectable UGT1A4 inhibition at tested concentrations [2]. This differential potency positions gitogenin as a superior chemical probe for UGT1A4 functional studies.

UGT1A4 inhibition drug metabolism glucuronidation

Aldose Reductase Inhibition: Gitogenin Exhibits Enhanced Binding Stability Versus Tigogenin in Molecular Dynamics Simulations with RMSD Differentiation

In a 2024 benchmarking study evaluating Trigonella foenum-graecum compounds for aldose reductase (AR) inhibition, both gitogenin and tigogenin were identified as the most promising AR inhibitors among the screened panel [1]. Molecular dynamics simulations revealed differential binding stability between the two sapogenins: gitogenin (red trace) maintained a lower and more stable root-mean-square deviation (RMSD) profile throughout the 100 ns simulation period compared to tigogenin (green trace), with gitogenin stabilizing below 0.2 nm RMSD after approximately 20 ns while tigogenin exhibited greater fluctuation (0.15–0.3 nm range) [2]. Hydrogen bond profile analysis further indicated distinct interaction patterns between the two compounds and the AR binding pocket [2].

aldose reductase diabetic complications molecular dynamics

Lung Cancer Antiproliferative Activity: Gitogenin Demonstrates Dual Apoptosis-Autophagy Mechanism with In Vivo Efficacy and Undetectable Organ Toxicity

Gitogenin (GIT) was evaluated in lung cancer cells (A549 and H1299 lines) and in a xenograft mouse model, representing the first comprehensive characterization of its anticancer mechanism [1]. In vitro, GIT treatment markedly reduced cell proliferation and induced apoptosis through increased cleavage of Caspase-3 and PARP. Concurrently, GIT triggered autophagosome accumulation via AMPK activation and AKT pathway blockade. In vivo xenograft experiments confirmed that GIT significantly suppressed tumor growth with undetectable toxicity to major organs (heart, liver, spleen, lung, kidney) as assessed by histological examination [2].

lung cancer apoptosis autophagy

α-Glucosidase Inhibition: Gitogenin IC50 37.2 μM vs. (25S)-5α-Furastan-3β,22,26-triol IC50 33.5 μM - Structural Determinants of Inhibitory Potency

Gitogenin and (25S)-5α-furastan-3β,22,26-triol were directly compared for α-glucosidase inhibitory activity under identical assay conditions [1]. Gitogenin exhibited an IC50 of 37.2 ± 0.18 μM, while the furastan derivative showed slightly greater potency with an IC50 of 33.5 ± 0.22 μM. The small potency difference (approximately 1.1-fold) indicates that the open-chain furastan scaffold provides marginally enhanced α-glucosidase engagement compared to the closed spirostane ring system of gitogenin .

α-glucosidase diabetes carbohydrate metabolism

Growth Hormone Release: Gitogenin Aglycone vs. Gitogenin Glycosides - Quantitative Activity Differentiation in Rat Pituitary Cells

A direct comparative study of fenugreek seed constituents evaluated growth hormone release activity in rat pituitary cells [1]. Gitogenin aglycone (compound 5) showed moderate stimulation of rat growth hormone (rGH) release, whereas gitogenin glycosides demonstrated substantially enhanced activity: fenugreek saponin I (gitogenin 3-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside) caused approximately 12.5-fold stimulation, and dioscin (diosgenin glycoside) caused 17.7-fold stimulation [2]. Gitogenin aglycone at 20 μg/mL produced rGH release of 26.1 ng/mL in vitro .

growth hormone endocrine pharmacology saponin glycosylation

UGT1A4 Substrate-Dependent Inhibition Profile: Gitogenin IC50 Ranges from 5.7 μM to 22.0 μM Across Four Clinically Relevant Substrates

Gitogenin was evaluated against four distinct UGT1A4 substrates in human liver microsomes (HLMs), revealing substrate-dependent inhibitory potency . Against midazolam glucuronidation, gitogenin exhibited an IC50 of 5.7 μM; against tamoxifen, IC50 = 6.13 μM; against olanzapine, IC50 = 6.0 μM; and against asenapine glucuronidation, IC50 = 22.0 μM [1]. This substrate-dependent variation (approximately 3.8-fold range) demonstrates that gitogenin's UGT1A4 inhibition is not uniform across all substrates, distinguishing it from pan-UGT1A4 inhibitors that show consistent IC50 values irrespective of substrate structure.

UGT1A4 drug-drug interaction glucuronidation

Gitogenin (CAS 511-96-6) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


UGT1A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Gitogenin is optimally deployed as a selective UGT1A4 chemical probe in human liver microsome assays, where its IC50 of 0.69 μM against trifluoperazine glucuronidation provides a high-potency benchmark [1]. The compound's lack of inhibition against major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) enables clean UGT1A4-focused studies without confounding CYP interference [1]. Researchers can leverage the substrate-dependent inhibition profile (IC50 range 5.7–22.0 μM across midazolam, tamoxifen, olanzapine, and asenapine) to design concentration-response experiments that dissect substrate-specific glucuronidation mechanisms . Compared to tigogenin, which lacks the 2α-hydroxyl group essential for optimal UGT1A4 engagement, gitogenin provides superior inhibitory potency and selectivity [2].

Lung Cancer Mechanistic Research Requiring In Vivo-Validated Autophagy and Apoptosis Modulation

For oncology research programs investigating dual apoptosis-autophagy mechanisms in lung cancer, gitogenin offers a uniquely validated tool compound with both in vitro and in vivo characterization [1]. The compound's demonstrated ability to induce Caspase-3/PARP cleavage while simultaneously initiating AMPK-mediated autophagosome accumulation provides a platform for studying the interplay between programmed cell death pathways [1]. The documented absence of detectable organ toxicity in xenograft models reduces the experimental confounds associated with compounds lacking in vivo safety characterization, making gitogenin particularly suitable for translational studies where toxicity profile is a critical variable .

Aldose Reductase-Targeted Diabetic Complication Research

In diabetic complication studies targeting the polyol pathway, gitogenin represents a structurally distinct AR ligand with molecular dynamics-validated binding stability [1]. The 100 ns MD simulation data demonstrating gitogenin's lower RMSD fluctuation relative to tigogenin suggests that the 2α,3β-diol configuration confers meaningful thermodynamic advantages for AR binding pocket occupancy . Researchers prioritizing sustained target engagement in computational or in vitro AR inhibition studies should select gitogenin over tigogenin based on this direct head-to-head binding stability evidence .

Sapogenin Glycosylation Structure-Activity Relationship Studies

Gitogenin aglycone serves as an essential baseline reference compound for SAR studies investigating the impact of glycosylation on biological activity [1]. The well-characterized growth hormone release activity of gitogenin aglycone (26.1 ng/mL rGH at 20 μg/mL) provides a quantifiable baseline against which the amplified activity of gitogenin glycosides (e.g., fenugreek saponin I with 12.5-fold stimulation) can be directly compared . This direct comparator relationship within a single published study enables researchers to attribute differential biological activity specifically to glycosylation status rather than to aglycone structural variation, a critical control for systematic SAR investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gitogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.